molecular formula (C2-H3-Cl)x- B610161 Vinyl chloride CAS No. 9002-86-2

Vinyl chloride

Cat. No. B610161
CAS RN: 9002-86-2
M. Wt: 62.4987
InChI Key:
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Description

Vinyl chloride is an organochloride with the formula H2C=CHCl . It is also known as vinyl chloride monomer (VCM) or chloroethene . This colorless compound is an important industrial chemical chiefly used to produce the polymer polyvinyl chloride (PVC) . Vinyl chloride is a flammable gas that has a sweet odor and is carcinogenic . It can be formed in the environment when soil organisms break down chlorinated solvents .


Synthesis Analysis

The major industrial preparation of vinyl chloride begins with ethylene and has two variants . In one, ethylene is converted to 1,2-dichloroethane (ethylene chloride) by reaction with chlorine . Heating 1,2-dichloroethane in the presence of a charcoal catalyst gives vinyl chloride . In the other process (called oxychlorination), ethylene, hydrogen chloride, and oxygen (or air) are heated in the presence of a copper catalyst to give vinyl chloride and water .


Molecular Structure Analysis

The molecular structure of vinyl chloride consists of two carbon atoms, three hydrogen atoms, and one chlorine atom . The carbon atoms are connected by a double bond, and the chlorine atom is connected to one of the carbon atoms .


Chemical Reactions Analysis

Vinyl chloride can undergo a variety of chemical reactions. One of the most significant is its polymerization to form polyvinyl chloride (PVC) . This reaction is initiated by free radicals and can be catalyzed by a variety of substances . Vinyl chloride can also react with oxygen to form chloroethanol and hydrogen chloride .


Physical And Chemical Properties Analysis

Vinyl chloride is a colorless gas with a sweet odor . It has a boiling point of -13.37°C and a melting point of -153.2°C . The vapor pressure is 2600 mm Hg at 25°C, and the density is 0.91 at 20°C . It is slightly soluble in water .

Scientific Research Applications

  • Industrial and Health Applications : Vinyl chloride is widely used in the plastics industry, particularly in the production of PVC, which is a common industrial material. It also finds applications as a copolymer, chemical intermediate, solvent, and propellant. Historically, it was briefly used as an anesthetic (Maltoni & Lefemine, 1975).

  • Carcinogenicity Studies : Extensive research has been conducted on the carcinogenic potential of vinyl chloride, especially in relation to exposure levels, types of cancer induced, and species-specific responses. For example, in rats, it has been associated with various cancers, including liver angiosarcomas, while in mice, it has been linked to pulmonary adenomas and mammary carcinomas (Maltoni & Lefemine, 1974).

  • Photodegradation Protection : Poly(vinyl chloride) films can be protected against photodegradation using various tin complexes. These additives serve as primary and secondary stabilizers, absorbing and gradually releasing radiation to prevent damage to the PVC films (Mohammed et al., 2020).

  • Natural Formation in the Environment : Interestingly, vinyl chloride can also form naturally in the environment, particularly in soil processes. It has been proposed that this occurs through oxidative degradation of organic matter in soil (Keppler et al., 2002).

  • Biomedical Applications : Vinyl chloride, particularly in its polymer form as PVC, is used in various biomedical devices. Modifications such as blending, grafting, and plasma treatment have been explored to enhance its biocompatibility (Singh & Agrawal, 1992).

  • Chemical Modifications : Poly(vinyl chloride) continues to be a subject of research in polymer science, with chemical modifications proposed to improve its properties and applications. These modifications include reactions for enhancing its thermal stability and use in specific applications like ion-selective electrodes and biomedical devices (Moulay, 2010).

Safety And Hazards

Vinyl chloride is extremely flammable and may cause cancer . It can cause damage to organs and is harmful if inhaled . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The main lines of development in the technology of vinyl chloride in the midterm are considered . It is shown that the balanced process based on ethylene remains the main method of vinyl chloride production despite an increase in the fraction of vinyl chloride production from acetylene in China . Technological solutions that would favor the intensification of current technologies, especially at the stages of dichloroethane pyrolysis and the oxidative chlorination of ethylene, will play important roles .

properties

IUPAC Name

chloroethene
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InChI

InChI=1S/C2H3Cl/c1-2-3/h2H,1H2
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InChI Key

BZHJMEDXRYGGRV-UHFFFAOYSA-N
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Canonical SMILES

C=CCl
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Molecular Formula

C2H3Cl, Array
Record name VINYL CHLORIDE
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Related CAS

26793-37-3, 25037-47-2, 9002-86-2
Record name Ethene, chloro-, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID8021434
Record name Vinyl chloride
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Molecular Weight

62.50 g/mol
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Physical Description

Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals., Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

7 °F at 760 mmHg (NTP, 1992), -13.8 °C, -13 °C, 7 °F
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Flash Point

-110 °F (NTP, 1992), -78 °C, Gas (-108.4 °F (-78 °C)) - open cup., -78 °C (-112 °F) - closed cup, -78 °C c.c., -110 °F, NA (Gas)
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Solubility

Slightly soluble (NTP, 1992), In water, 8.8X10+3 mg/L at 25 °C, In water, 2700 mg/L, Soluble in ethanol; very soluble in ethyl ether, Soluble in carbon tetrachloride and benzene, Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents., Solubility in water, g/l at 25 °C: 1.1 (poor), (77 °F): 0.1%
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Density

0.969 at 8.6 °F (USCG, 1999) - Less dense than water; will float, 0.9106 g/cu cm at 20 °C, Density (vapour at 15 °C): 8 g/l, Relative density (water = 1): 0.9 (liquid), 0.969 at 8.6 °F, 2.21(relative gas density)
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Vapor Density

2.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.2, 2.21
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Vapor Pressure

3877.5 mmHg (USCG, 1999), 2980 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 334, 3.3 atm
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Mechanism of Action

Vinyl chloride carcinogenicity occurs via a genotoxic pathway and is understood in some detail. Vinyl chloride is metabolized to a reactive metabolite, probably chloroethylene oxide, which is believed to be the ultimate carcinogenic metabolite of vinyl chloride. The reactive metabolite then binds to DNA, forming DNA adducts that, if not repaired, ultimately lead to mutations and tumor formation., There is a large body of data showing that VC acts as a genotoxic carcinogen. After metabolic activation to CEO /chloroethylene oxide/ by CYP2E1, VC exerts various genotoxic effects (including gene mutations and chromosomal aberrations) in different organisms, including bacteria, yeasts, mammalian cells in culture, Drosophila, rodents and humans. Among the mutagenic events induced by VC, base-pair substitutions appear, so far, to be the most frequent. VC in the presence of an activation system has a transforming activity on mammalian (rodent) cells in culture. Studies in vitro have demonstrated that metabolically activated VC and its electrophilic metabolites CEO and CAA /chloroacetaldehyde/ can alkylate nucleic acid bases. 7-OEG, the major DNA adduct formed by VC and CEO does not exhibit promutagenic properties. In contrast, four minor adducts, Epsilon A, Epsilon C, N2,3-Epsilon G and 1,N2-Epsilon G, show promutagenic properties, inducing mainly base-pair substitution mutations and a low level of frameshift mutations.
Record name Vinyl chloride
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Impurities

Commercial grade contains 1-2% impurities: water, non-volatile residues, acetaldehyde, hydrogen chloride, hydrogen peroxide, and methyl chloride., Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization., The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm.
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Product Name

Vinyl Chloride

Color/Form

Colorless gas or liquid (below 77 degrees F) [Note: Shipped as a liquefied compressed gas]

CAS RN

75-01-4
Record name VINYL CHLORIDE
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Melting Point

-245 °F (NTP, 1992), -153.84 °C, -154 °C, -256 °F
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Synthesis routes and methods I

Procedure details

A 2.5-L autoclave was charged with 900 g of deionized water, 750 g of vinyl chloride monomer, 5 g of 3 wt % potassium persulfate, and 75 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (0.50 parts by weight based on the monomer), and by raising the temperature to 66° C., emulsion polymerization was allowed to proceed. After the saturated vapor pressure of vinyl chloride at 66° C. was reduced to 0.7 MPa, unreacted vinyl chloride monomer was recovered. To the residue, 235 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (1.57 parts by weight based on the monomer) and 45 g of an aqueous potassium laurate solution having a concentration of 5 wt % (0.30 parts by weight based on the monomer) were additionally added to obtain a vinyl chloride resin latex (amounts of sodium dodecylbenzenesulfonate and potassium laurate, per 100 parts by weight of vinyl chloride homopolymer: 2.30 parts by weight and 0.33 part by weight, respectively). The average particle diameter was measured and found to be 0.1 μm.
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Synthesis routes and methods II

Procedure details

A 2.5-L autoclave was charged with 830 g of deionized water, 750 g of vinyl chloride monomer, 6.8 g of 3 wt % potassium persulfate, and 75 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (0.50 parts by weight based on the monomer), and by raising the temperature to 66° C., emulsion polymerization was initiated. The temperature was kept at 66° C. and when 60 minutes passed after the initiation of polymerization, 270 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (1.80 parts by weight based on the monomer) was continuously added over 360 minutes. After the pressure in the autoclave at 66° C. was reduced to 0.7 MPa, unreacted vinyl chloride monomer was recovered and to the residue, 15 g of an aqueous potassium laurate solution having a concentration of 5 wt % (0.10 parts by weight based on the monomer) was additionally added to obtain a vinyl chloride resin latex (amounts of sodium dodecylbenzenesulfonate and potassium laurate, per 100 parts by weight of vinyl chloride homopolymer: 2.56 parts by weight and 0.11 parts by weight, respectively). The average particle diameter was measured and found to be 0.1 μm.
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270 g
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Synthesis routes and methods III

Procedure details

The same catalyst, procedures and apparatus were used as in Example 24, but at a reaction temperature of 235 degrees Celsius, a pressure of 76 psig, a residence time of 4.9 seconds and a molar feed ratio of hydrogen to trichloroethylene of 5.5. After 23 hours on line, trichloroethylene conversion was at 93 percent, with ethane being produced therefrom at a selectivity of 96 percent, ethylene at 2 percent, cis-1,2-dichloroethylene at 0.5 percent, and vinyl chloride and the other minor products of Example 1 being produced at a selectivity of less than 0.5 percent.
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